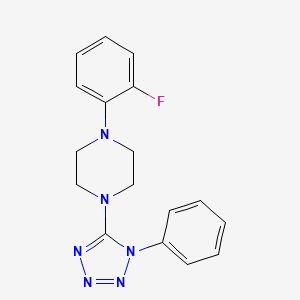

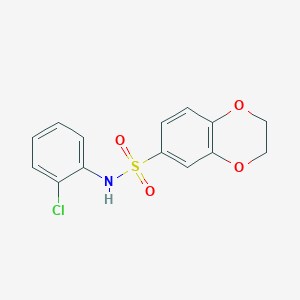

![molecular formula C17H21N5O2 B5523719 1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5523719.png)

1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-(3-pyridinyl)-4-piperidinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves novel approaches such as Rhodium-catalyzed reactions for carbonylation at C−H bonds in piperazine rings, showcasing regioselectivity and the influence of substituents on reactivity (Ishii et al., 1997). Additionally, one-pot, three-component syntheses provide efficient methods for creating complex molecules with potential for various functionalities (Thabet et al., 2022).

Molecular Structure Analysis

Studies on hydrogen-bonded ribbons in compounds featuring pyrimidinyl and piperidinol segments highlight the impact of substituents and the supramolecular aggregation in crystals, illustrating the complex interplay of molecular structure and hydrogen bonding (Trilleras et al., 2008).

Chemical Reactions and Properties

The reactivity and potential transformations of related molecules have been explored, including cyclization reactions and the synthesis of derivatives with antiproliferative activity against human cancer cell lines, indicating a broad range of chemical behaviors and applications (Mallesha et al., 2012).

Physical Properties Analysis

X-ray diffraction analysis of hydroxy derivatives of hydropyridine provides insights into the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals, revealing the role of molecular association in determining physical properties (Kuleshova & Khrustalev, 2000).

Applications De Recherche Scientifique

Enamine Chemistry and Cycloaddition Reactions

1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-(3-pyridinyl)-4-piperidinol is involved in various enamine chemistry applications. For instance, it participates in [4+2] cycloaddition reactions with electrophilic olefins and acetylenes, resulting in the formation of diverse heterocyclic compounds. These reactions have been studied for their potential in synthesizing complex organic molecules (Rasmussen, Shabana, & Lawesson, 1981).

Synthesis of Dihydro-Pyrimidinones and Ribosides

This compound is also significant in the synthesis of dihydro-pyrimidinones and their ribosides, along with Mannich bases. These synthetic processes are crucial for developing novel organic compounds with potential pharmaceutical applications (Finlander & Pedersen, 1985).

Hydroaminomethylation and Selective Catalysis

In catalysis, this compound is used in hydroaminomethylation processes. It exhibits high activities and selectivities when combined with specific ligands, indicating its utility in selective organic synthesis (Hamers, Kosciusko‐Morizet, Müller, & Vogt, 2009).

Intramolecular Addition Reactions

It is involved in intramolecular addition reactions catalyzed by chiral complexes, leading to the synthesis of compounds with enantioenriched structures. This is particularly important in the field of asymmetric synthesis (Yang, Wang, Huang, & Wang, 2009).

Carbonylation Reactions in Organic Synthesis

This compound plays a role in novel carbonylation reactions involving C-H bonds, a process significant in organic synthesis and modification of molecular structures (Ishii, Chatani, Kakiuchi, & Murai, 1997).

Fluorescent Probes for DNA Detection

It is utilized in the synthesis of fluorescent probes for DNA detection. This application is crucial in biochemical research and diagnostics (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Formation of Amino Disulfides

It is involved in the formation of amino disulfides through reactions with alkylamines. This process is important for synthesizing novel organic compounds with potential applications in various industries (Lee & Kim, 1993).

Propriétés

IUPAC Name |

[2-(ethylamino)pyrimidin-5-yl]-(4-hydroxy-4-pyridin-3-ylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-2-19-16-20-10-13(11-21-16)15(23)22-8-5-17(24,6-9-22)14-4-3-7-18-12-14/h3-4,7,10-12,24H,2,5-6,8-9H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWRQXRJAGIDRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=N1)C(=O)N2CCC(CC2)(C3=CN=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}chromane-3-carboxamide](/img/structure/B5523637.png)

![(1S*,5R*)-3-[(2-methoxyphenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523667.png)

![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5523678.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-furamide](/img/structure/B5523683.png)

![{2-[rel-(4aS,7aR)-6,6-dioxido-4-(2-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5523685.png)

![3,5,7-trimethyl-2-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5523697.png)

![3,4,4-trimethyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5523704.png)

![N-[3-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5523735.png)